molecular formula C13H11FN4S2 B2381598 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-68-7

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2381598
CAS RN: 477872-68-7
M. Wt: 306.38
InChI Key: PVXGSYCMJKXZLV-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine, also known as FTS, is a novel small molecule that has recently been studied for its potential applications in scientific research. FTS is a member of the triazole family, which is characterized by its nitrogen-containing heterocyclic ring structure. FTS is a versatile molecule that has been utilized in various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction.

Scientific Research Applications

Antifungal Activity

The compound’s triazole ring and sulfur-containing group contribute to its antifungal potential. Researchers have explored its efficacy against fungal pathogens, including Candida species and Aspergillus. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a promising antifungal agent .

Anticancer Properties

Preclinical studies suggest that 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell division and induce apoptosis makes it an interesting candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound’s triazole scaffold may modulate inflammatory pathways. Researchers have explored its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. By targeting specific cytokines or signaling pathways, it could mitigate inflammation .

Antiviral Activity

In vitro studies have demonstrated that this compound possesses antiviral properties. It may inhibit viral replication by interfering with essential enzymes or viral protein synthesis. Its potential against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex) warrants further exploration .

Herbicidal Applications

The compound’s unique structure could make it effective as a herbicide. Researchers have investigated its impact on weed growth and photosynthesis. By disrupting key metabolic pathways in plants, it may offer an eco-friendly alternative for weed control .

Metal Ion Chelation

The sulfur atom in the compound’s side chain can act as a chelating agent, binding to metal ions. This property has implications in environmental remediation, where it could be used to sequester heavy metals from contaminated soil or water .

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXGSYCMJKXZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

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